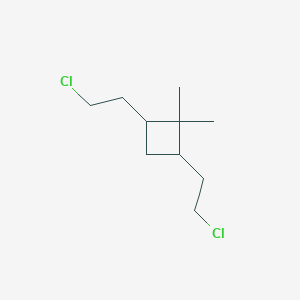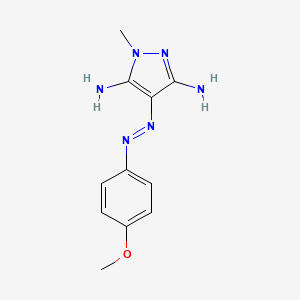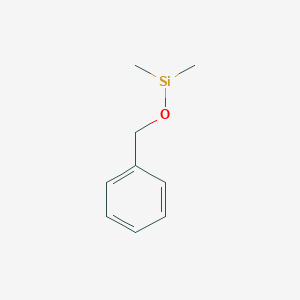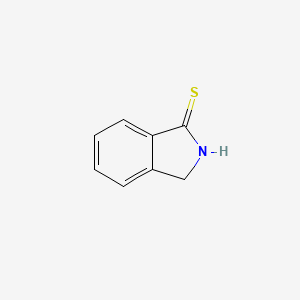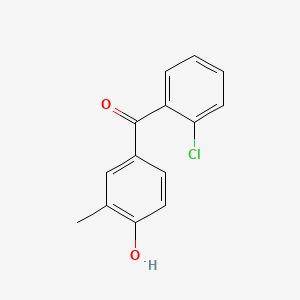
(2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone is an organic compound with the molecular formula C14H11ClO2. This compound is a derivative of benzophenone, characterized by the presence of a chlorine atom on one phenyl ring and a hydroxyl group along with a methyl group on the other phenyl ring. It is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone typically involves the benzoylation of substituted phenols under controlled conditions. One common method includes the use of anhydrous aluminum chloride as a catalyst in a Fries rearrangement reaction. The reaction is carried out under low temperature to ensure the selective formation of the desired hydroxy benzophenone derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fries rearrangement reactions using specialized reactors to maintain the required low temperatures and controlled conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
(2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenone derivatives.
科学的研究の応用
(2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
作用機序
The mechanism of action of (2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell division by targeting key functional proteins such as FtsZ. This disruption of cell division ultimately leads to the death of the bacterial cells .
類似化合物との比較
Similar Compounds
(2-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but lacks the methyl group on the phenyl ring.
(2-Chlorophenyl)(4-methylphenyl)methanone: Similar structure but lacks the hydroxyl group on the phenyl ring.
Uniqueness
(2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone is unique due to the presence of both a hydroxyl group and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
6280-53-1 |
|---|---|
分子式 |
C14H11ClO2 |
分子量 |
246.69 g/mol |
IUPAC名 |
(2-chlorophenyl)-(4-hydroxy-3-methylphenyl)methanone |
InChI |
InChI=1S/C14H11ClO2/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8,16H,1H3 |
InChIキー |
SDJMVNMEWGKVCD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


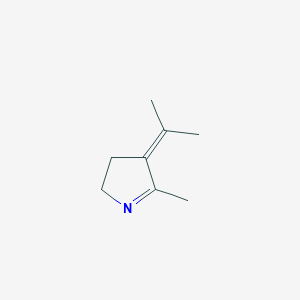
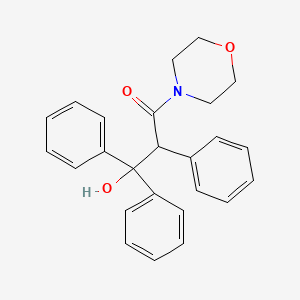
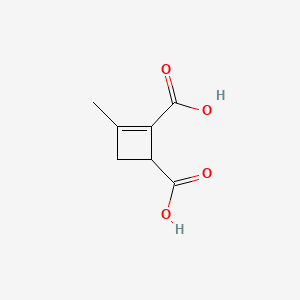
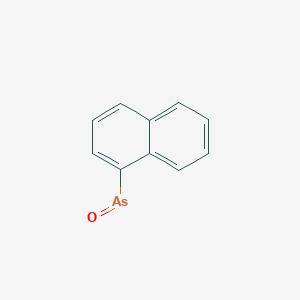
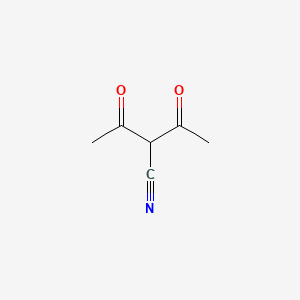
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
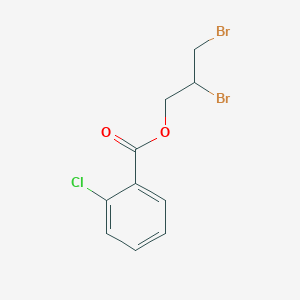
![4-[(e)-Phenyldiazenyl]morpholine](/img/structure/B14739662.png)
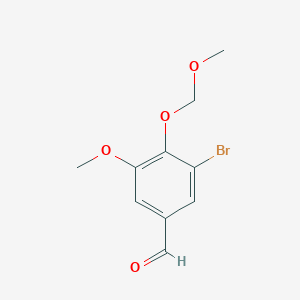
![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)
